5-vinyl-1H-tetrazole

Übersicht

Beschreibung

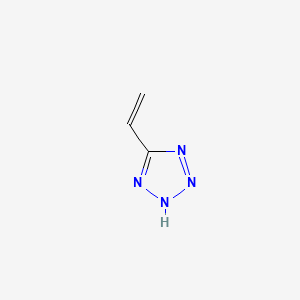

5-Vinyl-1H-tetrazole: is a nitrogen-rich heterocyclic compound that has garnered significant interest in various scientific fields due to its unique chemical properties. It is characterized by a five-membered ring containing four nitrogen atoms and one carbon atom, with a vinyl group attached to the carbon atom. This compound is highly valued in modern medicine and industry as a monomer for obtaining nitrogen-rich macromolecular compounds and as a reagent for the synthesis of biological compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-vinyl-1H-tetrazole typically involves the reaction of organic nitriles with sodium azide in the presence of a catalyst. One common method includes the use of zinc salts as catalysts in an aqueous environment, which facilitates the conversion of nitriles to tetrazoles . Another approach involves the use of microwave-assisted synthesis, which accelerates the reaction and improves yields .

Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure consistent quality and high yields. The use of heterogeneous catalysts, such as zinc chloride and sodium azide, in solvents like isopropanol or n-propanol, is common in large-scale production . These methods are designed to be cost-effective and environmentally friendly, with a focus on minimizing waste and energy consumption.

Analyse Chemischer Reaktionen

Thermal Polymerization

5-Vinyl-1H-tetrazole undergoes spontaneous thermal polymerization upon melting. Differential scanning calorimetry (DSC) reveals:

| Parameter | Value | Conditions |

|---|---|---|

| Melting point | 131.2 ± 0.5 °C | Heating rate: 3 °C/min |

| Polymerization onset | Immediately after melting | Exothermic process |

| Polymerization completion | ~200 °C | Cross-linked polymer formed |

This polymerization is thermally initiated and solvent-free, producing insoluble cross-linked polymers. Slower heating rates narrow the temperature range between melting and polymerization .

Tetrazole Ring Reactivity

The NH group and electronegative nitrogens contribute to diverse interactions:

Hydrogen Bonding

-

Forms linear associates via N–H···N interactions (N-1–H with N-4 of adjacent molecules), confirmed by X-ray crystallography .

-

IR spectroscopy shows a redshifted N–H stretching vibration (≈3100 cm⁻¹) due to H-bonding .

Acid-Base Behavior

-

Acts as a Brønsted acid (pKa ≈ 4.5–5.0, estimated from analogues), enabling salt formation with bases .

Quantum Chemical Insights

DFT calculations provide reactivity parameters for this compound:

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.85 | Indicates electron-donating capacity |

| LUMO Energy | -1.12 | Reflects electron-accepting potential |

| Energy Gap (ΔE) | 5.73 | Suggests moderate kinetic stability |

| Chemical Potential (μ) | -3.99 | Guides electrophilic/nucleophilic behavior |

A smaller HOMO-LUMO gap compared to carboxylic acids implies higher reactivity, favoring electrophilic attacks at the vinyl group .

Synthetic Challenges and Solutions

-

Impurity Control : Traditional methods yield polymerized byproducts. Improved protocols include:

-

Catalyst Limitations : Early routes using explosive/toxic reagents (e.g., hydrogen azide) are replaced by safer zwitterion-based syntheses .

Comparative Reactivity with Carboxylic Acids

This compound’s tetrazole ring offers metabolic stability and enhanced hydrogen-bonding capacity but faces steric challenges in receptor binding .

| Property | Tetrazole | Carboxylic Acid |

|---|---|---|

| Metabolic Resistance | High | Low |

| Hydrogen Bond Acceptors | 4 N atoms | 2 O atoms |

| Steric Volume | Larger | Smaller |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Vinyl-1H-tetrazole serves as a bioisosteric substitute for carboxylic acids in drug design. Its incorporation into pharmaceutical compounds can enhance bioavailability and pharmacological properties due to its ability to form hydrogen bonds and improve lipophilicity.

Case Study: Antibacterial Activity

Research has demonstrated that 5-substituted 1H-tetrazoles exhibit significant antibacterial activity against various pathogens, including Escherichia coli and Bacillus subtilis. For instance, specific derivatives of this compound synthesized via microwave-assisted methods showed promising results with yields up to 99% . These findings suggest that the compound could be further explored for developing new antibiotics.

Polymer Science

The polymerization of this compound allows for the creation of nitrogen-rich macromolecules, which are essential in materials science for developing high-energy materials and advanced polymers.

Synthesis and Properties

A study highlighted the synthesis of polymers using this compound as a monomer, achieving controlled polymerization through radical polymerization techniques. The resulting polymers exhibited thermal stability up to 270 °C and nitrogen contents ranging from 50% to 60%, making them suitable for applications in energetic materials .

Coordination Chemistry

In coordination chemistry, this compound acts as a ligand, facilitating the formation of metal complexes. These complexes can exhibit unique catalytic properties and enhanced stability.

Example: Metal Complexes

Research indicates that complexes formed with transition metals using this compound as a ligand demonstrate significant catalytic activity in various organic transformations. The ability to modify the tetrazole structure allows for tuning the electronic properties of the metal centers, enhancing their reactivity .

Material Science

The unique properties of this compound make it an attractive candidate for developing advanced materials, such as sensors and coatings.

Application in Sensors

Recent advancements have shown that incorporating this compound into polymer matrices can lead to the development of sensitive electrochemical sensors. These sensors can detect specific analytes with high selectivity and sensitivity due to the compound's ability to interact with target molecules .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 5-vinyl-1H-tetrazole involves its ability to participate in various chemical reactions due to the presence of the tetrazole ring and the vinyl group. The tetrazole ring can act as a ligand in coordination chemistry, forming stable complexes with metal ions . Additionally, the vinyl group can undergo polymerization reactions, leading to the formation of high-molecular-weight compounds with desirable properties . The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with enzymes and receptors in a manner similar to other tetrazole-containing compounds .

Vergleich Mit ähnlichen Verbindungen

1H-Tetrazole: The parent compound of the tetrazole family, lacking the vinyl group.

5-Substituted 1H-Tetrazoles: Compounds with various substituents at the 5-position, such as 5-methyl-1H-tetrazole and 5-phenyl-1H-tetrazole.

Uniqueness of 5-Vinyl-1H-Tetrazole: this compound is unique due to the presence of the vinyl group, which imparts additional reactivity and versatility in chemical reactions. This makes it a valuable building block for the synthesis of complex molecules and high-performance materials .

Biologische Aktivität

5-Vinyl-1H-tetrazole (C₅H₅N₅) is a nitrogen-rich heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, structural characteristics, and findings from various studies.

Synthesis and Structural Characteristics

This compound is synthesized through various methods, primarily involving the reaction of sodium azide with appropriate precursors. One notable synthesis method includes a two-stage process that yields high purity and stability of the compound, which is crucial for its biological applications. The compound features a unique structure with a polarized C=C bond and a pyrrole-like nitrogen atom, which allows for significant functionalization possibilities and enhances its reactivity .

The synthesis process typically involves:

- Reactants : Dimethylamine hydrochloride, sodium azide, β-dimethylaminopropionitrile.

- Conditions : The reaction is carried out at elevated temperatures (around 110 °C) for extended periods (up to 18 hours) to ensure complete conversion and purification .

Antimicrobial Activity

This compound and its derivatives have shown promising antimicrobial properties. In vitro studies demonstrated that certain derivatives exhibited significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, some tetrazole derivatives were tested against Klebsiella pneumoniae and Staphylococcus aureus, showing effective inhibition at specific concentrations .

| Compound | Activity | Target Organisms |

|---|---|---|

| This compound | Moderate antimicrobial activity | K. pneumoniae, S. aureus |

| 3-(3,4-Dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile | Strong cytotoxic effects | Epidermoid carcinoma cell line (A431) |

| Various 5-substituted tetrazoles | Antifungal activity | Candida albicans, Aspergillus |

Antioxidant Properties

Research indicates that tetrazole derivatives possess significant antioxidant activity. In one study, the antioxidant capacity was evaluated using the DPPH assay, revealing that certain compounds exhibited strong radical scavenging abilities even at low doses . This property is critical for potential therapeutic applications in oxidative stress-related conditions.

Cytotoxicity and Cancer Research

Molecular docking studies have suggested that this compound derivatives can interact with specific cancer-related receptors, indicating their potential as anticancer agents. For example, one derivative showed a low binding energy with the CSNK2A1 receptor, suggesting strong interaction potential . Additionally, cytotoxicity assays against cancer cell lines revealed promising results, indicating that these compounds could serve as leads in cancer drug development.

Study on Antitumor Activity

In a recent study focusing on the antitumor properties of tetrazole derivatives, researchers found that specific compounds exhibited substantial cytotoxic effects on epidermoid carcinoma cells. The study highlighted the importance of structural modifications in enhancing biological activity and suggested further exploration into their mechanisms of action .

Antimicrobial Screening

Another investigation assessed the antimicrobial efficacy of various tetrazole derivatives against a range of pathogens. While some compounds showed significant antibacterial properties, others failed to exhibit antifungal activity at tested concentrations. This inconsistency underscores the need for further research into optimizing structures for enhanced biological performance .

Eigenschaften

IUPAC Name |

5-ethenyl-2H-tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4/c1-2-3-4-6-7-5-3/h2H,1H2,(H,4,5,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQMJCSAHXYXPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NNN=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29250-47-3 | |

| Details | Compound: Poly(5-vinyltetrazole) | |

| Record name | Poly(5-vinyltetrazole) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29250-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30183512 | |

| Record name | 1H-Tetrazole, 5-(dimethylamino)-1-phenyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18755-47-0, 29250-47-3 | |

| Record name | 5-Ethenyl-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18755-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Tetrazole, 5-(dimethylamino)-1-phenyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.